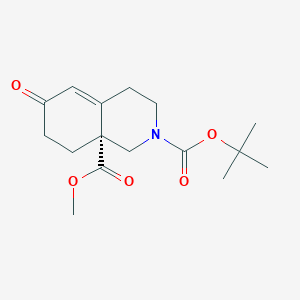
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate is a complex organic compound. This structure belongs to the family of isoquinoline derivatives, which are significant for their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate typically involves a multi-step process. Key steps include cyclization reactions, esterification, and subsequent selective functional group modifications.
Cyclization of appropriate precursors under acidic or basic conditions yields the core isoquinoline structure.
Esterification and tert-butylation reactions introduce the carboxylate and tert-butyl groups.
Industrial Production Methods:
In industrial settings, large-scale production might utilize automated flow chemistry systems to enhance reaction efficiency and yield.
Optimized reaction conditions include temperature control, catalysts, and continuous monitoring to maintain product purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the nitrogen atom, forming oximes or nitrates under appropriate conditions.
Reduction: Reduction reactions can target carbonyl groups, potentially converting them to alcohols.
Substitution: Substitution reactions may occur at various positions on the isoquinoline ring, depending on the reagent's nature and reaction conditions.
Common Reagents and Conditions:
Oxidation might use agents like potassium permanganate or hydrogen peroxide.
Reduction may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may involve nucleophiles such as alkyl halides or electrophiles like acyl chlorides.
Major Products:
Oxidative products include oximes or nitrates.
Reductive products typically yield alcohols.
Substitution reactions produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry:
The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Medicine:
Potential therapeutic applications, including as anti-inflammatory, anticancer, or antimicrobial agents, have been explored.
Industry:
Utilized in the development of specialty chemicals and materials with desired properties, such as improved stability or reactivity.
Mechanism of Action
Mechanism:
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biological pathways.
Potential molecular targets include kinases, ion channels, or G-protein coupled receptors.
Pathways Involved:
These interactions can disrupt or modulate key pathways, influencing cellular processes like signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
2-methyl 8a-tert-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
8a-methyl 2-iso-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Unique Attributes:
The tert-butyl group in 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate enhances steric hindrance, potentially influencing its reactivity and binding properties.
Comparative analysis reveals unique interaction profiles and reaction pathways, highlighting this compound's distinct properties.
There you have it—a deep dive into this compound. Anything more specific you'd like to explore about it?
Properties
IUPAC Name |
2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMROIUOHAMDAU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)
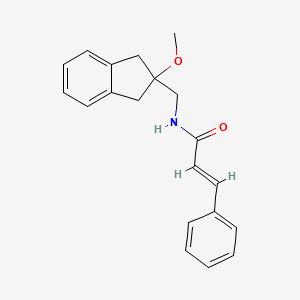
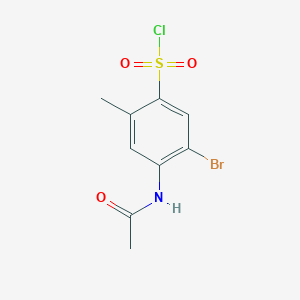
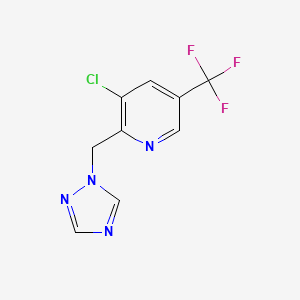
![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
![1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2755224.png)
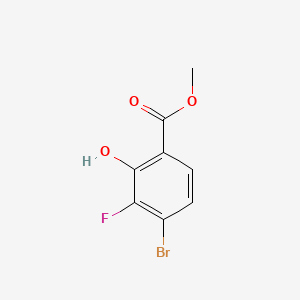
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755230.png)
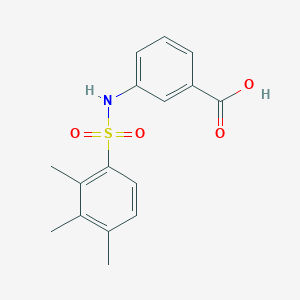

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
